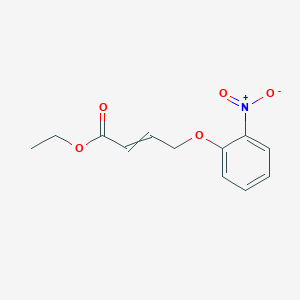
1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a compound that features a thiophene ring and a triazole ring connected through a methanimine linkage
Méthodes De Préparation
The synthesis of 1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the reaction of thiophene-3-carbaldehyde with 4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or thiophene ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The thiophene and triazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can be compared with other similar compounds such as:
1-(thiophen-2-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine: This compound has the thiophene ring at the 2-position instead of the 3-position, which can affect its reactivity and binding properties.
1-(furan-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine: The furan ring can introduce different electronic properties compared to the thiophene ring, leading to variations in its chemical behavior and applications.
1-(benzothiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine: The presence of a benzene ring fused to the thiophene ring can enhance the compound’s stability and π-π stacking interactions.
Propriétés
Formule moléculaire |
C7H6N4S |
|---|---|
Poids moléculaire |
178.22 g/mol |
Nom IUPAC |
1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C7H6N4S/c1-2-12-4-7(1)3-10-11-5-8-9-6-11/h1-6H |
Clé InChI |
YAJDZYZPNMAOEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C=NN2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B11724873.png)


![N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724900.png)
![(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one](/img/structure/B11724904.png)
![6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11724907.png)
![4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B11724909.png)

![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
![N'-[(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724929.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B11724941.png)

![(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11724955.png)
